NS4591

Potassium Channel Electrophysiology Patch-Clamp

Select NS4591 for its verified dual modulation of SK and IK calcium-activated potassium channels. It exhibits a 12-fold potency difference for IK (EC50: 45 nM) over SK3 (EC50: 530 nM), enabling concentration-dependent dissection of channel subtypes in complex systems. Validated for ex vivo human tissue and in vivo animal studies, it is the preferred tool compound for research in bladder overactivity, erectile function, and myometrial contractility.

Molecular Formula C11H12Cl2N2O
Molecular Weight 259.13 g/mol
CAS No. 273930-52-2
Cat. No. B1680100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNS4591
CAS273930-52-2
SynonymsNS4591;  NS-4591;  NS 4591; 
Molecular FormulaC11H12Cl2N2O
Molecular Weight259.13 g/mol
Structural Identifiers
SMILESCCN1C2=C(C(=C(C=C2)Cl)Cl)N(C1=O)CC
InChIInChI=1S/C11H12Cl2N2O/c1-3-14-8-6-5-7(12)9(13)10(8)15(4-2)11(14)16/h5-6H,3-4H2,1-2H3
InChIKeyPHJOFWDUFPTPDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NS4591 (CAS: 273930-52-2) Product Overview: A Dual-Acting Positive Modulator of SK/IK Potassium Channels


NS4591 (4,5-dichloro-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one) is a small-molecule positive modulator of calcium-activated potassium channels, specifically enhancing the conductivity of small-conductance (SK, KCa2.x) and intermediate-conductance (IK, KCa3.1) subtypes [1]. It was developed as a second-generation tool compound with improved bioavailability compared to earlier benzimidazolone derivatives [2]. Its dual activity on both SK and IK channels, with nanomolar potency, distinguishes it from selective SK-only modulators and makes it a valuable reagent for investigating the physiological roles of these channels in smooth muscle, neuronal, and endothelial systems [3].

Why NS4591 Cannot Be Replaced by Other SK/IK Channel Modulators Like NS309 or 1-EBIO


While several positive modulators of SK and IK channels exist, their potency, subtype selectivity, and in vivo functional profiles differ significantly. The most closely related comparator, NS309, is over 1000-fold more potent than 1-EBIO but exhibits functional differences from NS4591 in tissue-level assays, such as a lack of effect on nerve-stimulated erectile function where NS4591 shows significant activity [1]. In contrast, SK-selective modulators like NS13001 have negligible activity on IK channels (KCa3.1) and are therefore unsuitable for applications requiring dual-channel modulation [2]. Furthermore, class-level inference suggests that substitution risks confounding experimental outcomes due to undocumented variations in solubility, bioavailability, and off-target profiles [3]. The quantitative evidence below establishes the specific dimensions where NS4591 demonstrates verifiable differentiation.

NS4591 Comparative Potency and Functional Efficacy Data for Informed Procurement


NS4591 Exhibits Higher Potency for IK (KCa3.1) Over SK3 (KCa2.3) Channels

In whole-cell patch-clamp experiments, NS4591 demonstrates a clear potency differential between IK and SK3 channel subtypes. The concentration required to double IK-mediated currents is 45 ± 6 nM, which is approximately 12-fold lower than the concentration required to double SK3-mediated currents (530 ± 100 nM) [1]. This intrinsic selectivity for IK over SK3 is a key differentiator from SK-selective modulators like NS13001, which has negligible activity at IK channels [2].

Potassium Channel Electrophysiology Patch-Clamp Pharmacology

NS4591 Demonstrates Superior Functional Efficacy Over NS309 in Erectile Function Model

In an anesthetized rat model, NS4591 (1 mg/kg) significantly improved erectile function measured as intracavernosal pressure over mean arterial pressure (ICP/MAP) following cavernous nerve stimulation, whereas NS309 (1 mg/kg) produced no change from control [1]. This functional divergence occurs despite both compounds being potent SK/IK channel openers in vitro, highlighting a critical difference in their in vivo pharmacological profiles [1].

Erectile Dysfunction Endothelial Function Cardiovascular In Vivo Pharmacology

NS4591 Potently Inhibits Human Detrusor Smooth Muscle Contractions Across Species

NS4591 demonstrates robust, concentration-dependent inhibition of detrusor smooth muscle contractions in tissue from rats, pigs, and humans. In rat bladder rings subjected to electrical field stimulation, cumulative addition of NS4591 (0.1-30 µM) reduced contractile force by 82 ± 2.9% [1]. Crucially, in human detrusor strips, NS4591 (1-30 µM) significantly reduced the amplitude of carbachol-induced oscillations by 69 ± 11% and the normalized mean power frequency by 78 ± 6% [1]. These effects were largely reversed by the SK channel blocker apamin, confirming target engagement [1].

Overactive Bladder Smooth Muscle Urology Translational Pharmacology

NS4591 Relaxes Human Myometrium In Vitro, Suggesting Utility in Preterm Labor Research

In organ bath studies using human myometrial tissue from both pregnant and non-pregnant women, NS4591 (0.3-30 µM) exerted a concentration-dependent inhibitory effect on spontaneous contractions. At 30 µM, NS4591 reduced contraction amplitude to 20.65 ± 7.38% of control in non-pregnant tissue and 42.85 ± 11.04% in pregnant tissue, with corresponding reductions in area under the curve to 11.72 ± 7.39% and 34.84 ± 10.50%, respectively [1].

Preterm Labor Myometrium Tocolysis Obstetrics

NS4591 Demonstrates In Vivo Efficacy in Rodent and Feline Bladder Overactivity Models

Oral administration of NS4591 (30 mg/kg) effectively inhibited bladder overactivity in two distinct animal models: capsaicin-induced overactivity in rats and acetic acid-induced overactivity in cats [1]. This in vivo efficacy, combined with the compound's minimal effect on normal voiding, distinguishes it as a functional modulator with a favorable on-target effect profile [1].

Overactive Bladder In Vivo Efficacy Urology Animal Model

Recommended Applications for NS4591 Based on Validated Evidence


In Vitro Pharmacological Dissection of SK vs. IK Channel Contributions

The 12-fold potency difference of NS4591 for IK (EC50: 45 nM) over SK3 (EC50: 530 nM) enables concentration-dependent dissection of channel subtype contributions in complex systems [1]. Researchers can use low nanomolar concentrations (e.g., 50-100 nM) to selectively modulate IK channels while largely sparing SK channels, and higher concentrations (>1 µM) to engage both subtypes. This is particularly valuable in tissues co-expressing both channels, such as vascular endothelium and neurons.

Translational Research in Overactive Bladder and Detrusor Overactivity

NS4591 is validated for use in ex vivo human tissue studies and in vivo animal models of bladder overactivity [1]. Its demonstrated ability to inhibit contractions in human detrusor strips by 69% and reduce action potential firing in bladder afferent neurons makes it a gold-standard tool compound for investigating the role of SK/IK channels in bladder function [2]. Its oral bioavailability also supports preclinical studies in rats and cats [2].

Investigation of Endothelial and Erectile Function

Based on direct comparative evidence showing that NS4591, but not NS309, improves nerve-stimulated erectile function in rats, NS4591 is the preferred tool compound for studies investigating the role of SK/IK channels in erectile physiology and endothelial-dependent relaxation [1]. The compound's lack of arrhythmogenic events or QTc prolongation in this model also provides a baseline safety profile for such cardiovascular studies [1].

Human Myometrial Contractility and Preterm Labor Research

NS4591 has demonstrated significant relaxant effects on human myometrial tissue from both pregnant and non-pregnant women, reducing contraction amplitude by up to 79% and AUC by 88% [1]. This positions NS4591 as a critical research reagent for exploring novel tocolytic mechanisms targeting SK/IK channels in the context of preterm birth, a field with high unmet medical need.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for NS4591

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.